2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is a compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately . This compound is classified under pyridazinones, which are known for their diverse biological activities, including anticancer and antihypertensive properties .
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone involves several steps that typically include the formation of the pyridazine core followed by substitution reactions to introduce the chloro and trifluoromethyl groups. Various methods have been explored for synthesizing related pyridazinone derivatives, often utilizing reactions such as cyclization of hydrazones or condensation reactions involving substituted phenyl groups .
Technical Details:
The structure of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone features a fused pyridazine ring system with various substituents that influence its chemical properties and biological activity.
Structural Data:
The presence of the trifluoromethyl group significantly enhances the lipophilicity of the compound, which can affect its interaction with biological targets .
The compound can participate in various chemical reactions typical for pyridazinones. These include electrophilic substitutions due to the electron-withdrawing nature of the chloro and trifluoromethyl groups.
Reactions:
The mechanism of action for 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone largely depends on its interactions with specific biological targets.
Process Overview:
The physical and chemical properties of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone are crucial for its application in research.
Properties:
These properties influence its handling and application in laboratory settings .
The applications of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone are primarily in scientific research.
Scientific Uses:
The pyridazinone heterocycle emerged as a privileged scaffold in cardiovascular drug discovery due to its unique physicochemical properties, including a high dipole moment (4.22 D) and capacity for hydrogen-bonding interactions. Early research focused on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents, leveraging their ability to enhance myocardial contractility without significant oxygen consumption penalties. Key studies demonstrated that modifications at the 6-phenyl position and the N2 nitrogen atom markedly influenced cardiotonic efficacy. For example, the introduction of electron-withdrawing groups at the para-position of the phenyl ring improved potency in isolated perfused toad heart models, as evidenced by derivatives like 5a (6-(4-nitrophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one), which surpassed the benchmark cardiotonic levosimendan in inotropic activity [1].
The structural plasticity of the dihydropyridazinone core enabled tailored interactions with cardiac targets. Early derivatives primarily acted via phosphodiesterase III (PDE III) inhibition, increasing cyclic adenosine monophosphate (cAMP) levels and calcium sensitization in cardiomyocytes. This mechanistic duality positioned pyridazinones as superior alternatives to catecholamine-based inotropes, which carried arrhythmogenic risks [7]. The scaffold’s evolution incorporated fused heterocyclic systems (e.g., imidazo[1,2-b]pyridazines) to optimize pharmacokinetic properties, culminating in clinical candidates for heart failure management [2] [7].
Table 1: Evolution of Pyridazinone-Based Cardiotonics
Generation | Representative Compound | Key Structural Features | Primary Mechanism |
---|---|---|---|
First | Levosimendan | Hydrazone-linked dicyanide group | Ca²⁺ sensitization, PDE III inhibition |
Second | Derivative 5a | 4-NO₂ substitution at 6-phenyl ring | Selective PDE III inhibition |
Third | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone | Halogenated pyridinyl at N2, trifluoromethyl | Multimodal cardiotonic activity |
Structural refinements in pyridazinone therapeutics transitioned from simplistic phenyl substitutions to sophisticated heteroaryl integrations to enhance target selectivity and metabolic stability. Initial PDE III inhibitors like 5a featured planar 6-aryl groups, facilitating π-stacking with hydrophobic enzyme pockets. However, their susceptibility to hepatic glucuronidation limited oral bioavailability [1]. The incorporation of nitrogen-rich heterocycles at the N2 position—such as 2-pyridinyl moieties—addressed this limitation by introducing steric hindrance and reducing electrophilicity at the pyridazinone carbonyl [5].
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone exemplifies this evolution. Its 3-chloro-5-(trifluoromethyl)pyridinyl group confers three critical advantages:
Additionally, saturation of the 4,5-bond in dihydropyridazinones minimized off-target effects observed with fully aromatic analogs (e.g., hepatotoxicity), as the reduced ring system avoids quinone-like redox cycling [1] [7].
Pyridazinone derivatives uniquely integrate cardiotonic and vasodilatory activities, addressing a critical need in heart failure therapeutics where pure inotropes exacerbate ischemic injury. This dual functionality stems from structural motifs that engage both myocardial contractile machinery and vascular smooth muscle ion channels [1] [2].
The 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone scaffold exemplifies this synergy:
Physicochemical properties enable tissue-specific actions. The high dipole moment (∼4.22 D) facilitates interaction with polar cardiac targets like PDE III, while the trifluoromethyl group’s hydrophobicity enhances penetration into lipid-rich vascular tissues [2]. This bifurcated targeting is further optimized by the 3-chloro substituent, which fine-tunes the molecule’s distribution between myocardial and vascular compartments [5] [7].
Table 2: Target Interactions of Dual-Activity Pyridazinones
Structural Element | Biological Target | Functional Outcome |
---|---|---|
4,5-Dihydropyridazin-3(2H)-one core | Cardiac troponin C, PDE III | Enhanced Ca²⁺ sensitivity, cAMP elevation |
Trifluoromethylpyridinyl at N2 | Vascular Kₐₜₚ channels | Membrane hyperpolarization, vasodilation |
6-Phenyl ring with para-acceptors | Hydrophobic PDE III pockets | High-affinity enzyme inhibition |
The evolution of pyridazinone-based therapeutics demonstrates how rational structural modifications transform a simple heterocycle into multifunctional agents. Future directions include hybrid molecules combining pyridazinones with nitric oxide donors to further enhance vasodilatory efficacy [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1